molecular formula C24H19BrFNO3 B4022820 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B4022820
M. Wt: 468.3 g/mol
InChI Key: JIUIFPLMXKMTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one" belongs to a class of complex organic molecules with potential significance in various fields of chemistry and pharmacology. Due to the presence of multiple functional groups, including bromo, fluoro, hydroxy, and ketone groups, it presents a rich area for study regarding its synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of related complex organic molecules often involves multicomponent reactions, which allow for the efficient combination of multiple substrates into a single product. For example, the synthesis of similar compounds has been achieved through straightforward multicomponent reactions, combining various phenylpropenones, isatin, and amino acids, resulting in products crystallizing in specific space groups and exhibiting planar structures except for certain rings which adopt specific conformations (Sharma et al., 2013). These synthetic strategies highlight the complexity and precision required in the synthesis of such intricate molecules.

Molecular Structure Analysis

The molecular structure of compounds in this category often demonstrates significant planarity with the exception of certain cyclic components, which might adopt envelope or other non-planar conformations. The supermolecular assembly of these molecules can be characterized by π-π interactions and stabilized by various intra- and inter-hydrogen bonds, forming extended chains or networks in the crystal lattice. Such structural features are crucial for understanding the compound's reactivity and interaction with biological targets (Sharma et al., 2013).

properties

IUPAC Name

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrFNO3/c25-18-8-11-21-20(14-18)24(30,15-22(28)17-6-9-19(26)10-7-17)23(29)27(21)13-12-16-4-2-1-3-5-16/h1-11,14,30H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUIFPLMXKMTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.